meta-Fexofenadine

Overview

Description

Meta-Fexofenadine: is a derivative of fexofenadine, a second-generation antihistamine widely used to treat allergic conditions such as allergic rhinitis and chronic idiopathic urticaria. Fexofenadine is known for its non-sedative properties, as it does not cross the blood-brain barrier .

Mechanism of Action

Target of Action

Meta-Fexofenadine, also known as Fexofenadine, is a selective antagonist for the H1 receptor . The H1 receptor is primarily found on smooth muscle, endothelial cells, and in the central nervous system . It plays a crucial role in mediating allergic reactions .

Mode of Action

This compound works by selectively antagonizing the H1 receptors on the surface of cells in different organ systems . By blocking these receptors, it prevents the activation of the H1 receptors by histamine, thereby preventing the symptoms associated with allergies from occurring .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the histamine pathway. Histamine, when bound to the H1 receptors, triggers allergic reactions. This compound, by blocking these receptors, prevents histamine from exerting its effect, thus mitigating allergic symptoms .

Pharmacokinetics

This compound is rapidly absorbed, with peak plasma concentrations achieved one hour after oral administration . It is very minimally metabolized, with only 5% of an ingested dose undergoing hepatic metabolism . The absolute oral bioavailability of this compound is 0.35 .

Result of Action

The molecular and cellular effects of this compound’s action result in the alleviation of allergic symptoms. By blocking the H1 receptors, this compound prevents histamine from triggering allergic reactions, thereby reducing symptoms such as sneezing, runny nose, itchy eyes or skin, and general body fatigue .

Action Environment

Environmental factors, particularly air pollution, can influence the action, efficacy, and stability of this compound. For instance, exposure to air pollutants and climate change are contributing factors to increasing prevalence and allergic rhinitis symptom exacerbation . This compound has been shown effective in relieving pollen-induced air pollution-aggravated allergic rhinitis symptoms .

Biochemical Analysis

Biochemical Properties

Meta-Fexofenadine acts as an antagonist to histamine H1 receptors . It interacts with these receptors, blocking the action of histamine, a compound involved in allergic reactions .

Cellular Effects

In cells, this compound’s primary effect is to reduce the symptoms associated with allergic reactions . By blocking histamine H1 receptors, it prevents histamine from exerting its effects, thereby mitigating symptoms such as itching, sneezing, and rhinorrhea .

Molecular Mechanism

At the molecular level, this compound functions by binding to histamine H1 receptors, preventing histamine from interacting with these receptors . This inhibits the downstream effects of histamine, reducing the symptoms of allergic reactions .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to be stable over time in laboratory settings . It maintains its antihistamine effects and safety profiles, making it a reliable choice for the treatment of allergic conditions .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with dosage . While it is generally well-tolerated, higher doses may lead to increased frequency of adverse events .

Metabolic Pathways

This compound is involved in metabolic pathways related to the metabolism of histamine . By acting as a histamine H1 receptor antagonist, it can influence the overall flux of these pathways .

Transport and Distribution

This compound is distributed throughout the body where it can interact with histamine H1 receptors .

Subcellular Localization

Given its role as a histamine H1 receptor antagonist, it is likely that it localizes to areas of the cell where these receptors are present .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of fexofenadine involves several steps, including the use of ZnBr2-catalyzed transposition of α-haloketones to terminal carboxylic acids and microbial oxidation of non-activated C–H bonds . The industrial production of fexofenadine hydrochloride focuses on controlling side products and ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: : Meta-Fexofenadine undergoes various chemical reactions, including:

Oxidation: Involves the conversion of specific functional groups to more oxidized states.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Often involves reagents like potassium permanganate or chromium trioxide.

Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Typically involves halogenating agents or nucleophiles.

Major Products: : The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions used .

Scientific Research Applications

Meta-Fexofenadine has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the behavior of antihistamines and their interactions with various receptors.

Biology: Investigated for its effects on cellular processes and its potential role in modulating immune responses.

Medicine: Explored for its therapeutic potential in treating allergic conditions without causing sedation.

Industry: Utilized in the development of new antihistamine formulations and drug delivery systems

Comparison with Similar Compounds

Similar Compounds

Desloratadine: Another second-generation antihistamine with similar non-sedative properties.

Cetirizine: Known for its effectiveness in treating allergic conditions but may cause mild sedation in some individuals.

Uniqueness: : Meta-Fexofenadine stands out due to its highly selective action on H1 receptors and its minimal sedative effects, making it a preferred choice for patients who need to avoid drowsiness .

Properties

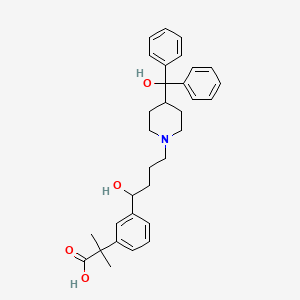

IUPAC Name |

2-[3-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39NO4/c1-31(2,30(35)36)28-16-9-11-24(23-28)29(34)17-10-20-33-21-18-27(19-22-33)32(37,25-12-5-3-6-13-25)26-14-7-4-8-15-26/h3-9,11-16,23,27,29,34,37H,10,17-22H2,1-2H3,(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHUKJMCYGRCSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC(=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00744093 | |

| Record name | 2-[3-(1-Hydroxy-4-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}butyl)phenyl]-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479035-75-1 | |

| Record name | 3-(1-Hydroxy-4-(4-(hydroxydiphenylmethyl)-1-piperidinyl)butyl)-alpha,alpha-dimethyl benzeneacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479035751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[3-(1-Hydroxy-4-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}butyl)phenyl]-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1-HYDROXY-4-(4-(HYDROXYDIPHENYLMETHYL)-1-PIPERIDINYL)BUTYL)-.ALPHA.,.ALPHA.-DIMETHYL BENZENEACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MJ77LD5RJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.